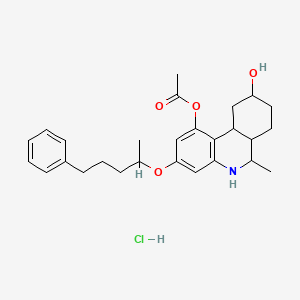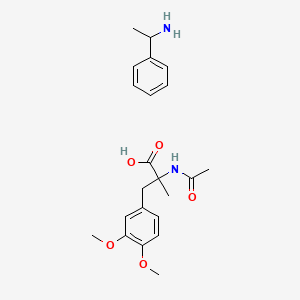
N-Acetyl D-alpha-methyl dopa dimethyl ether (+)-alpha-methylbenzylamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Este compuesto se caracteriza por su estructura química única, que incluye un grupo acetilo, una porción de metil dopa y un grupo funcional éter dimetil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-Acetil D-alfa-metil dopa éter dimetil sal de (+)-alfa-metilbencilamina implica múltiples pasos, comenzando con los bloques de construcción básicos del compuesto. El paso inicial generalmente implica la acetilación de D-alfa-metil dopa, seguido de la introducción del grupo éter dimetil. El paso final implica la formación de la sal con (+)-alfa-metilbencilamina. Cada paso requiere condiciones de reacción específicas, como temperatura controlada, pH y el uso de catalizadores apropiados para garantizar que el producto deseado se obtenga con alta pureza y rendimiento.
Métodos de producción industrial
En un entorno industrial, la producción de N-Acetil D-alfa-metil dopa éter dimetil sal de (+)-alfa-metilbencilamina se escala utilizando reactores grandes y procesos de flujo continuo. El uso de sistemas automatizados y técnicas analíticas avanzadas garantiza la calidad y eficiencia consistentes en el proceso de producción. Las consideraciones clave en la producción industrial incluyen la optimización de las condiciones de reacción, el uso de materias primas rentables y la implementación de medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-Acetil D-alfa-metil dopa éter dimetil sal de (+)-alfa-metilbencilamina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la formación de formas reducidas del compuesto.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr los resultados deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos o derivados hidroxilados, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden dar como resultado una amplia gama de productos, dependiendo de la naturaleza del sustituyente introducido.
Aplicaciones Científicas De Investigación
N-Acetil D-alfa-metil dopa éter dimetil sal de (+)-alfa-metilbencilamina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como reactivo o intermedio en la síntesis orgánica y el análisis químico.
Biología: Se estudia por sus posibles efectos en los sistemas biológicos y sus interacciones con las biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y su papel en el desarrollo de fármacos.
Industria: Se utiliza en la producción de varios productos y materiales químicos.
Mecanismo De Acción
El mecanismo de acción de N-Acetil D-alfa-metil dopa éter dimetil sal de (+)-alfa-metilbencilamina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando varios efectos biológicos. Los objetivos y vías moleculares exactos involucrados dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- N-Acetil D-alfa-metil dopa
- N-Acetil D-alfa-metil dopa éter dimetil
- (+)-alfa-metilbencilamina
Singularidad
N-Acetil D-alfa-metil dopa éter dimetil sal de (+)-alfa-metilbencilamina es único debido a su combinación de grupos funcionales y la presencia de la sal de (+)-alfa-metilbencilamina
Propiedades
Fórmula molecular |
C22H30N2O5 |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid;1-phenylethanamine |
InChI |
InChI=1S/C14H19NO5.C8H11N/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4;1-7(9)8-5-3-2-4-6-8/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18);2-7H,9H2,1H3 |
Clave InChI |
KDQYJRLZCOLDFL-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N.CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


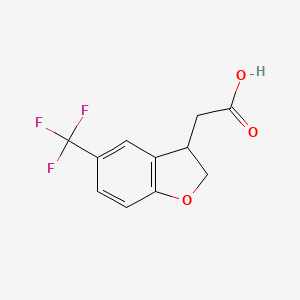
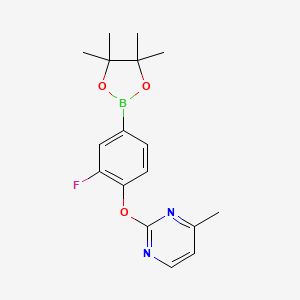
![benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B12292515.png)
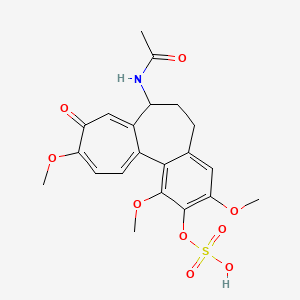
![rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate)](/img/structure/B12292524.png)
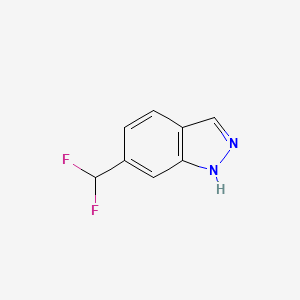
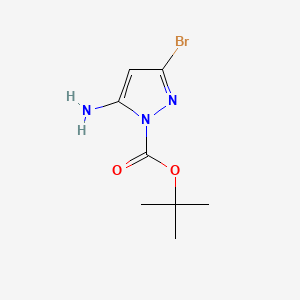
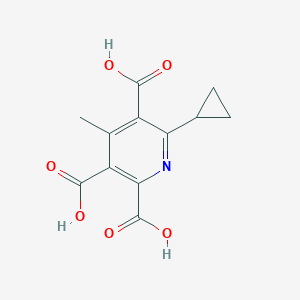

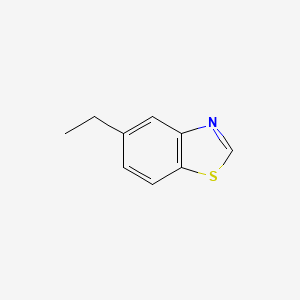
![7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12292556.png)
![9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12292562.png)
![3-[[3-Methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoic acid](/img/structure/B12292577.png)
